N-Cyclopropylbenzenepropanamine

説明

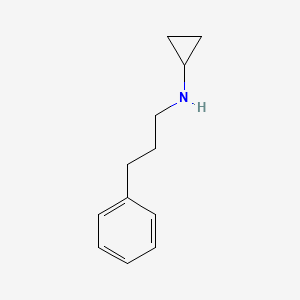

Structure

3D Structure

特性

IUPAC Name |

N-(3-phenylpropyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPJCRHESGJXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylbenzenepropanamine and Its Derivatives

Strategies for Cyclopropyl (B3062369) Moiety Construction within the Benzenepropanamine Scaffold

The introduction of the cyclopropyl moiety onto the benzenepropanamine framework is a key transformation in the synthesis of the target molecule. This can be achieved through several methods, primarily involving the reaction of a suitable precursor, such as an alkene, with a carbene or carbenoid species.

Carbene Addition Reactions for Cyclopropane (B1198618) Ring Formation

Carbene addition to an alkene is a fundamental and widely used method for the synthesis of cyclopropanes. nih.gov This approach involves the generation of a carbene, a neutral molecule containing a divalent carbon atom, which then reacts with an alkene to form the three-membered ring.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that avoids the use of free carbenes. wikipedia.orgthermofisher.com It involves the use of an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com This reagent reacts with an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com The reaction is thought to proceed through a "butterfly" transition state where the methylene (B1212753) group is delivered to the same face of the double bond. organic-chemistry.org

The mechanism involves the formation of an iodomethylzinc iodide (ICH2ZnI) species which then delivers the methylene group to the alkene. wikipedia.org The reaction is often directed by the presence of a nearby hydroxyl group, leading to syn-cyclopropanation. organic-chemistry.org Several modifications to the original Simmons-Smith protocol have been developed to improve reactivity and substrate scope. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, which can lead to higher yields and cleaner reactions. wikipedia.org

A key advantage of the Simmons-Smith reaction is its functional group tolerance, allowing for the cyclopropanation of a wide variety of alkenes, including those with sensitive functional groups. ub.ac.id

Diazo compounds, such as diazomethane (B1218177), are versatile reagents for the synthesis of cyclopropanes. masterorganicchemistry.com Upon photolysis or thermolysis, diazomethane decomposes to generate a highly reactive methylene carbene, which can then add to an alkene to form a cyclopropane. masterorganicchemistry.com However, the use of diazomethane is often limited due to its explosive and toxic nature. masterorganicchemistry.com

A safer and more controlled approach involves the use of transition metal catalysts to mediate the decomposition of diazo compounds and facilitate the carbene transfer to the alkene. nih.govwikipedia.org This method proceeds through a metal-carbene intermediate. wikipedia.org The reaction of diazo compounds with alkenes is one of the most common methods for cyclopropanation. nih.govacs.org

A wide range of transition metals, including rhodium, copper, and iron, can catalyze the cyclopropanation of alkenes using diazo compounds. wikipedia.orgnih.gov Rhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly effective catalysts for this transformation. wikipedia.org The mechanism of rhodium-catalyzed cyclopropanation is believed to involve the formation of a metal-carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org

These metal-catalyzed reactions offer several advantages, including high efficiency, broad substrate scope, and the ability to control stereoselectivity. wikipedia.org The choice of metal and ligand can significantly influence the outcome of the reaction, including the yield and stereoselectivity of the cyclopropane product. For instance, iron-porphyrin complexes have been shown to catalyze cyclopropanation reactions with high stereospecificity, suggesting a concerted, non-radical pathway. nih.gov

| Catalyst Type | Precursor | Key Features |

| Zinc-Copper Couple | Diiodomethane | Classic Simmons-Smith conditions, stereospecific. wikipedia.orgmasterorganicchemistry.com |

| Diethylzinc | Diiodomethane | Furukawa modification, often gives higher yields. wikipedia.org |

| Rhodium Carboxylates | Diazo Compounds | Highly efficient, broad scope, tunable selectivity. wikipedia.org |

| Iron-Porphyrins | Diazo Compounds | High stereospecificity, proceeds via a non-radical mechanism. nih.gov |

Stereoselective and Enantioselective Approaches to N-Cyclopropylbenzenepropanamine Synthesis

Controlling the stereochemistry of the cyclopropane ring is a critical aspect of synthesizing specific isomers of this compound. This can be achieved through either substrate-controlled or reagent-controlled methods. nih.govelsevierpure.com

One effective strategy for achieving enantioselective cyclopropanation is the use of a chiral auxiliary. acs.orgyoutube.com A chiral auxiliary is an optically active group that is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule, such as a derivative of benzenepropanamine containing an alkene functionality. The cyclopropanation reaction would then be performed, with the chiral auxiliary directing the approach of the carbene or carbenoid to one face of the alkene, leading to the preferential formation of one enantiomer of the cyclopropyl product.

For example, chiral auxiliaries derived from readily available natural products like D-fructose have been successfully employed in asymmetric cyclopropanation reactions. acs.org Another approach involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage, where a temporary stereocenter created in the aldol step directs the stereoselective cyclopropanation. rsc.org The development of methods that utilize a catalytically formed chiral auxiliary represents a significant advancement, combining the benefits of both chiral auxiliary and asymmetric catalysis strategies. acs.orgnih.gov

| Method | Description | Key Advantage |

| Substrate-Controlled | The inherent chirality of the starting material directs the stereochemical outcome of the reaction. nih.govelsevierpure.com | Utilizes existing stereocenters within the molecule. |

| Reagent-Controlled | A chiral reagent or catalyst is used to induce stereoselectivity in the reaction. nih.govelsevierpure.com | Allows for the synthesis of specific enantiomers from achiral starting materials. |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct the reaction, then removed. acs.orgyoutube.com | Can provide high levels of stereocontrol and is often recyclable. youtube.com |

Asymmetric Catalysis in Cyclopropylamine (B47189) Formation

The chirality of the cyclopropylamine unit can be crucial for the biological activity of the final compound. Consequently, various asymmetric catalytic methods have been developed to produce enantiomerically enriched cyclopropylamines.

One notable approach involves the reaction of Grignard reagents with N-sulfinyl α-chloro ketimines. This method has been shown to produce cyclopropylamines with good yields and diastereoselectivities. The reaction likely proceeds through a Favorskii-type mechanism. The conditions for this transformation can be fine-tuned to optimize the yield of the desired cyclopropylamine. For instance, the amount of Grignard reagent and the reaction temperature are critical parameters.

| Entry | Grignard Reagent (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.2 | 0 | 1 | 55 |

| 2 | 3.0 | 0 | 1 | 40 |

| 3 | 4.0 | 0 | 1 | 35 |

| 4 | 2.2 | -20 | 1 | 45 |

| 5 | 2.2 | 0 | 4 | 70 |

| Table 1: Influence of reaction conditions on the yield of a cyclopropylamine synthesis. |

Another innovative method is the use of an electro-organocatalytic cascade for asymmetric cyclopropanation. chemrxiv.org This technique utilizes an iminium ion-promoted, iodine-mediated ring closure that is both mild and efficient. The electrochemical generation of the iodine catalyst in situ avoids the need for stoichiometric halogenating agents, aligning with green chemistry principles. chemrxiv.org

Furthermore, rhodium(I)/diene complexes have been successfully employed as catalysts for the asymmetric cyclopropanation of primary N-vinylamides through carbene transfer. masterorganicchemistry.com While initial results with some chiral diene ligands were modest, the use of specific ligands, such as those with 3,5-(CF₃)₂-substituents, has shown improved performance in related carbene transfer reactions. masterorganicchemistry.com

Synthetic Routes to the Benzenepropanamine Backbone

The construction of the benzenepropanamine backbone can be achieved through various synthetic strategies, primarily involving the formation of the three-carbon chain and its attachment to the benzene (B151609) ring, followed by the introduction of the amine functionality.

Two primary methods for forging the crucial C-N bond in this compound are direct N-alkylation and reductive amination.

N-Alkylation: This classic approach involves the reaction of cyclopropylamine with a suitable 3-phenylpropyl electrophile, such as 3-phenylpropyl bromide. This SN2 reaction typically requires a base to neutralize the hydrogen bromide byproduct and can be carried out in a suitable solvent. While effective, a common challenge is over-alkylation, leading to the formation of tertiary amines. However, careful control of stoichiometry and reaction conditions can favor the desired mono-alkylation product.

Reductive Amination: A highly versatile and widely used method is the reductive amination of 3-phenylpropanal (B7769412) with cyclopropylamine. masterorganicchemistry.comgoogleapis.com This one-pot reaction first involves the formation of an imine intermediate from the aldehyde and the amine, which is then reduced in situ to the target secondary amine. googleapis.comgoogle.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough not to reduce the starting aldehyde but will readily reduce the iminium ion. google.com

| Precursors | Reducing Agent | Solvent | Yield (%) |

| 3-Phenylpropanal, Cyclopropylamine | NaBH₃CN | Methanol (B129727) | High |

| 3-Phenylpropanal, Cyclopropylamine | NaBH(OAc)₃ | Dichloromethane | High |

| 3-Phenylpropanal, Cyclopropylamine | H₂/Pd-C | Ethanol | Moderate to High |

| Table 2: Representative conditions for the reductive amination synthesis of this compound. |

The benzenepropanamine backbone can be synthesized with various substituents on the aromatic ring. These substituents are typically introduced at the benzene stage, prior to the construction of the propane (B168953) chain and amination. Standard electrophilic aromatic substitution reactions are commonly employed for this purpose.

For instance, Friedel-Crafts alkylation or acylation of a substituted benzene can introduce the propyl or propanoyl group, respectively. If a propanoyl group is added, it can be subsequently reduced to the propyl chain. Other functional groups, such as nitro or halo groups, can be introduced onto the benzene ring using standard nitration or halogenation protocols. These functionalized benzenes can then be carried through the synthetic sequence to produce a diverse range of this compound derivatives.

Novel Synthetic Methodologies and Green Chemistry Principles in this compound Production

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. chemicalbook.com The synthesis of this compound can benefit from these "green" approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The N-alkylation of amines with alcohols, a "borrowing hydrogen" methodology, can be efficiently catalyzed by manganese (II) chloride under microwave conditions. This approach avoids the need for pre-functionalized electrophiles like alkyl halides.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. masterorganicchemistry.com Reactions can be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like alumina (B75360) and irradiating the mixture with microwaves. chemrxiv.org This technique has been successfully applied to the N-alkylation of secondary amines.

Reaction Chemistry and Transformations of N Cyclopropylbenzenepropanamine

Chemical Reactivity of the Cyclopropyl (B3062369) Group in the Compound Context

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical properties. This strain energy can be released in ring-opening reactions, and the cyclopropane (B1198618) ring can also participate in pericyclic reactions.

Ring-Opening Reactions and Subsequent Transformations

The high ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, including acid catalysis, to relieve the strain. In the context of N-Cyclopropylbenzenepropanamine, acid-catalyzed ring-opening would likely proceed via protonation of the cyclopropyl ring, followed by nucleophilic attack. For instance, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a more stable, open-chain product. While specific studies on this compound are not extensively documented, analogous reactions on similar cyclopropylamine (B47189) derivatives suggest that the regioselectivity of the ring opening is influenced by both steric and electronic factors.

In some cases, the cyclopropane ring can remain intact under acidic conditions that promote other reactions within the molecule nih.gov. The stability of the cyclopropane ring can be influenced by the specific reaction conditions and the presence of other functional groups.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Acid-Catalyzed Ring Opening | Strong acid (e.g., HBr), Nucleophile (e.g., Br⁻) | 3-(N-(3-bromopropyl)amino)-1-phenylpropane | The reaction proceeds by protonation of the cyclopropyl ring, followed by nucleophilic attack of the bromide ion. |

| Attempted Acid-Catalyzed Ring Opening | Pyridinium toluenesulfonate, Methanol (B129727) | No cyclopropane ring opening observed in a related system nih.gov | Demonstrates the potential stability of the cyclopropyl group under certain acidic conditions. |

Pericyclic Reactions Involving the Cyclopropyl Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The cyclopropyl group can participate in these reactions, such as cycloadditions and sigmatropic rearrangements, often driven by the release of ring strain.

Diels-Alder Reaction: While this compound itself is not a diene or a typical dienophile for a Diels-Alder reaction, derivatives containing a diene moiety could potentially undergo intramolecular Diels-Alder reactions where the cyclopropyl group influences the stereochemical outcome. Cyclopropenes, which are related strained rings, are known to be reactive dienophiles in Diels-Alder reactions nih.gov. The reactivity is enhanced when the double bond is conjugated to an electron-withdrawing group nih.gov.

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. Derivatives of this compound, particularly those with adjacent unsaturation, could undergo such rearrangements. For example, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisaged in a suitably substituted derivative libretexts.orglibretexts.org. The strain of the cyclopropyl ring can be a driving force for these transformations .

| Reaction Type | Conceptual Reactant | Potential Product | Governing Principles |

| Diels-Alder | N-(buta-1,3-dien-1-yl)-N-cyclopropylbenzenepropanamine | Bicyclic adduct | Concerted [4+2] cycloaddition. The stereochemistry would be influenced by the endo rule and steric hindrance from the cyclopropyl and phenylpropyl groups. |

| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | N-cyclopropyl-N-(1-phenylallyl)benzenepropanamine | Rearranged unsaturated amine | Concerted pericyclic reaction proceeding through a cyclic six-membered transition state. |

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, acting as a nucleophile and a base. It readily undergoes reactions such as alkylation, acylation, and can be a precursor for the synthesis of heterocyclic compounds.

N-Alkylation, N-Acylation, and N-Derivatization

N-Alkylation: As a secondary amine, this compound can be alkylated by reaction with alkyl halides or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. The use of a base is often necessary to neutralize the acid generated during the reaction and to prevent the formation of the ammonium (B1175870) salt, which would halt the reaction wikipedia.orgresearchgate.netresearchgate.net.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides researchgate.netchemguide.co.ukyoutube.com. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the HCl produced. The resulting amide is a key intermediate for further transformations.

| Reaction | Reagent | Base/Catalyst | Product |

| N-Alkylation | Methyl iodide (CH₃I) | NaHCO₃ | N-methyl-N-cyclopropylbenzenepropanamine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-acetyl-N-cyclopropylbenzenepropanamine |

| N-Sulfonylation | Toluenesulfonyl chloride (TsCl) | Triethylamine | N-tosyl-N-cyclopropylbenzenepropanamine |

Formation of Heterocyclic Compounds from the Amine Group

The this compound scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization wikipedia.orgnrochemistry.comnih.govyoutube.comyoutube.com. While this compound itself is not a β-arylethylamine, its acylated derivative, upon reduction of the amide carbonyl and subsequent removal of the cyclopropyl group, could be a precursor to a substrate suitable for a Pictet-Spengler reaction. More directly, if the benzene (B151609) ring were replaced with an indole (B1671886) ring, the resulting tryptamine (B22526) derivative would be a prime candidate for this reaction.

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is another key transformation for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.comnih.gov. The N-acyl derivative of this compound is a direct precursor for this reaction. The electron-donating nature of the alkyl group on the benzene ring would facilitate the electrophilic aromatic substitution.

| Reaction | Precursor | Reagents and Conditions | Heterocyclic Product |

| Bischler-Napieralski | N-acetyl-N-cyclopropylbenzenepropanamine | 1. POCl₃, reflux 2. Pd/C, heat | 1-Methyl-3-cyclopropyl-3,4-dihydroisoquinoline, then 1-Methyl-3-cyclopropylisoquinoline |

| Pictet-Spengler (Conceptual) | N-Cyclopropyl-(3-indolyl)propanamine | Aldehyde (e.g., acetaldehyde), Acid (e.g., TFA) | 1-Methyl-2-cyclopropyl-1,2,3,4-tetrahydro-β-carboline |

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the reactivity and regioselectivity being influenced by the N-cyclopropylpropanamine substituent.

Electrophilic Aromatic Substitution: The N-cyclopropylpropanamine group is an activating group and an ortho-, para-director for electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons can be donated to the benzene ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. However, the steric bulk of the substituent may favor substitution at the less hindered para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgyoutube.comyoutube.comyoutube.comnih.gov.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution to occur, the benzene ring must be substituted with a good leaving group (e.g., a halogen) and activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. Therefore, a derivative of this compound, such as one containing a nitro group and a halogen on the benzene ring, would be required for this type of reaction.

| Reaction Type | Reagents and Conditions | Major Product(s) | Directing Influence |

| Nitration | HNO₃, H₂SO₄ | p-Nitro-N-cyclopropylbenzenepropanamine | The N-cyclopropylpropanamine group is ortho-, para-directing and activating. Para product is favored due to sterics. |

| Bromination | Br₂, FeBr₃ | p-Bromo-N-cyclopropylbenzenepropanamine | The N-cyclopropylpropanamine group is ortho-, para-directing and activating. Para product is favored due to sterics. |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | p-Acetyl-N-cyclopropylbenzenepropanamine | The N-cyclopropylpropanamine group is ortho-, para-directing and activating. Para product is favored due to sterics. |

| Nucleophilic Aromatic Substitution (Conceptual) | 4-Chloro-1-nitro-N-cyclopropylbenzenepropanamine, NaOCH₃ | 4-Methoxy-1-nitro-N-cyclopropylbenzenepropanamine | The nitro group activates the ring for nucleophilic attack, and the methoxide (B1231860) ion displaces the chloride. |

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound, particularly at the N-cyclopropylamino moiety, is characterized by a rich array of oxidative and reductive transformations. The presence of the strained cyclopropyl ring adjacent to the nitrogen atom imparts unique chemical properties, making it a substrate for various enzymatic and chemical reactions. Research into analogous N-cyclopropylamines has elucidated several key pathways, which are detailed below.

Oxidative Transformations

The oxidation of N-cyclopropylamines has been a subject of significant research, largely driven by their role as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes. These transformations can proceed through different mechanisms, leading to a variety of products, including those resulting from N-dealkylation with or without cleavage of the cyclopropyl ring.

Enzymatic Oxidation:

The in vitro metabolism of N-cyclopropylamines, particularly by CYP450 enzymes, showcases the complexity of their oxidative chemistry. Two primary mechanistic pathways are often considered: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

Single Electron Transfer (SET): This mechanism involves the initial one-electron oxidation of the nitrogen atom to form a highly reactive aminium radical cation. For N-cyclopropylamines, this intermediate is prone to rapid opening of the strained cyclopropyl ring to form a more stable, ring-opened radical. acs.orgnih.gov Subsequent reactions of this intermediate can lead to various products. For example, studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a known SET enzyme, resulted exclusively in products derived from the fragmentation of the cyclopropyl ring. acs.orgnih.gov These products included N-methylaniline, beta-hydroxypropionic acid, and N-methylquinolinium, formed through intramolecular cyclization and reaction with molecular oxygen. acs.org

Hydrogen Atom Transfer (HAT): This alternative pathway involves the abstraction of a hydrogen atom from a C-H bond on one of the N-alkyl substituents by an oxidized CYP450 intermediate (Compound I). This leads to the formation of a carbinolamine intermediate, which can then decompose to yield N-dealkylated products. nih.gov Studies on the CYP450-catalyzed oxidation of N-cyclopropyl-N-methylaniline have shown the formation of cyclopropanone (B1606653), which supports a HAT mechanism at the cyclopropyl C-H bond, as the cyclopropane ring remains intact. numberanalytics.com In these studies, N-demethylation was the preferred pathway over N-decyclopropylation.

Research on N-benzyl-N-cyclopropylamine metabolism by CYP450 has revealed the formation of both ring-intact products like cyclopropanone hydrate (B1144303) and ring-opened products like 3-hydroxypropionaldehyde. nih.gov This suggests that both HAT from the cyclopropyl ring and radical-mediated ring-opening pathways can occur. nih.gov

Another significant oxidative pathway for some N-cyclopropylamines is the formation of metabolic intermediate (MI) complexes with the heme iron of CYP450, leading to enzyme inactivation. nih.gov This process is thought to involve the formation of a nitroso metabolite that binds tightly to the heme iron. nih.gov

The following table summarizes the oxidative transformations observed for analogs of this compound.

| Substrate (Analog) | Reagent/System | Transformation | Products |

| N-cyclopropyl-N-methylaniline | Horseradish Peroxidase/H₂O₂ | Oxidative N-dealkylation via SET and ring opening | N-methylaniline, beta-hydroxypropionic acid, N-methylquinolinium acs.org |

| N-cyclopropyl-N-methylaniline | Rat Liver Microsomes (CYP2B1) | Oxidative N-dealkylation via HAT | N-methylaniline, cyclopropanone hydrate, N-cyclopropylaniline numberanalytics.com |

| N-benzyl-N-cyclopropylamine | Rat Liver Microsomes (P450) | Oxidative N-dealkylation | Benzaldehyde, cyclopropylamine, cyclopropanone hydrate, 3-hydroxypropionaldehyde nih.gov |

| N-cyclopropylbenzylamine | Rat Liver Microsomes (P450) | Formation of Metabolic Intermediate Complex | Nitroso metabolite-heme adduct nih.gov |

Reductive Transformations

Information on the reductive transformations of the N-cyclopropylamino group is less extensive in the scientific literature compared to its oxidative chemistry. The available research primarily focuses on synthetic applications involving reductive steps rather than the direct reduction of the N-cyclopropylamine moiety itself.

Reductive Cross-Coupling:

Reductive De-ethoxylation:

The synthesis of N-cyclopropylamines can be achieved through a two-step process involving the reaction of an amine with 1-bromo-1-ethoxycyclopropane (B3059216) followed by reductive de-ethoxylation. The reduction of the intermediate N-(1-ethoxycyclopropyl)arylamines is effectively carried out using sodium borohydride (B1222165) in the presence of boron trifluoride etherate, yielding the corresponding N-cyclopropylamine.

Direct reduction of the N-cyclopropylamino group, for instance via catalytic hydrogenation leading to ring opening (hydrogenolysis) or removal of the cyclopropyl group (reductive N-dealkylation), is not well-documented for this compound or its close analogs under standard laboratory conditions. The cyclopropyl group is generally stable to many reducing conditions that would, for example, reduce a double bond or a nitro group.

The following table summarizes the known reductive transformations involving cyclopropylamine derivatives.

| Substrate | Reagent/System | Transformation | Product |

| N-Boc-1-aminocyclopropane-NHP ester | Ni(dpm)₂·xH₂O, (hetero)aryl halide, Zn | Reductive Cross-Coupling | N-Boc-1-arylcyclopropylamine acs.org |

| N-(1-Ethoxycyclopropyl)arylamine | NaBH₄, BF₃·OEt₂ | Reductive De-ethoxylation | N-Cyclopropylarylamine |

Structure Activity Relationship Sar Studies of N Cyclopropylbenzenepropanamine Analogues in Vitro

Fundamental Principles and Theoretical Frameworks of Structure-Activity Relationships

The core principle of structure-activity relationship (SAR) studies is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, such as N-cyclopropylbenzenepropanamine, and observing the resulting changes in biological activity, researchers can identify the key molecular features, or pharmacophores, responsible for its effects. These features include steric, electronic, and hydrophobic properties.

Substitutions to the basic phenethylamine (B48288) structure, a core component of this compound, can lead to a wide range of pharmacological activities. For instance, modifications to the phenyl ring, the alkyl chain, or the amino group can dramatically alter a compound's affinity and selectivity for different biological targets, such as monoamine transporters. The introduction of substituents can influence factors like binding affinity, efficacy, and even the mechanism of action, determining whether a compound acts as an inhibitor or a substrate (releaser) at a particular transporter. nih.gov

Computational Approaches for SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery, allowing for the rapid assessment of large numbers of molecules and providing insights into the molecular basis of ligand-target interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme. This method allows researchers to visualize and analyze the interactions between a compound and its biological target at the atomic level. For this compound analogues, docking studies can be performed using homology models of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's affinity and selectivity. For example, docking studies on related monoamine reuptake inhibitors have shown that specific substitutions can enhance binding to a particular transporter by forming additional favorable interactions with key amino acid residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties.

For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory potency at monoamine transporters. For instance, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to other monoamine transporter ligands, like benztropine (B127874) analogues, to understand the structural features required for optimal binding. researchgate.net Such models can provide valuable insights into the SAR of the series and guide the design of more potent and selective compounds. researchgate.net

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein.

Once a pharmacophore model is developed for a particular target, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds. For this compound analogues, a pharmacophore model could be constructed based on the most potent compounds in the series, highlighting the essential features for high affinity at a specific monoamine transporter.

Experimental Methodologies for In Vitro SAR Analysis

Experimental in vitro assays are essential for validating the predictions from computational models and for accurately determining the pharmacological profile of newly synthesized compounds.

Ligand binding assays are used to measure the affinity of a compound for a specific receptor or transporter. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target of interest. By measuring the ability of a test compound to displace the radioligand, its binding affinity (often expressed as the inhibitor constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

For this compound analogues, binding assays would be conducted using cell lines or tissue preparations that express the dopamine, norepinephrine, and serotonin transporters. The results of these assays provide a quantitative measure of the potency and selectivity of each analogue. For example, studies on cyclo-3β-(4-aminophenyl)-2β-tropanemethanol analogues, which also interact with monoamine transporters, have shown that small changes in the linker group between different parts of the molecule can lead to significant differences in binding affinity and selectivity for DAT and SERT. nih.gov

The following table illustrates the type of data that would be generated from in vitro binding assays for a hypothetical series of this compound analogues, showing how different substitutions might affect their affinity for the three main monoamine transporters.

| Compound | Substitution (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1 | H | 150 | 250 | 80 |

| 2 | 4-Chloro | 80 | 180 | 45 |

| 3 | 4-Methyl | 120 | 210 | 95 |

| 4 | N-Methyl | 100 | 150 | 60 |

| 5 | N-Ethyl | 180 | 300 | 120 |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.

In Vitro Enzyme Inhibition/Activation Studies

The primary in vitro enzymatic activity reported for analogues of this compound is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These flavoenzymes are crucial in the metabolism of neurotransmitters. Research on various N-substituted and cyclopropyl-substituted cyclopropylamines reveals a strong preference for MAO-B inhibition.

Many cyclopropylamine (B47189) derivatives act as mechanism-based irreversible inhibitors, where the enzyme's catalytic action on the inhibitor leads to the formation of a reactive species that covalently binds to the enzyme, often at the flavin cofactor, causing time-dependent inactivation. nih.govresearchgate.net For instance, after a 30-minute pre-incubation period with the enzyme, the inhibitory potency (measured as IC50) of these compounds often increases significantly. researchgate.net

The inhibitory potency is highly dependent on the nature of the substituent on the nitrogen atom and the cyclopropyl (B3062369) ring. For example, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent MAO-B inhibitor with an IC50 value of 5 nM after a 30-minute pre-incubation, demonstrating over 20-fold greater effectiveness than the well-known MAO inhibitor tranylcypromine (B92988). nih.gov In contrast, many of these analogues exhibit significantly higher IC50 values against MAO-A, indicating a strong selectivity for the MAO-B isoform. nih.gov

The table below summarizes the in vitro inhibitory activities of selected N-substituted cyclopropylamine analogues against MAO-A and MAO-B.

| Compound | N-Substituent | Cyclopropyl Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| cis-N-Benzyl-2-methoxycyclopropylamine | Benzyl | 2-methoxy | 0.170 (after 30 min pre-incubation) | 0.005 (after 30 min pre-incubation) | nih.gov |

| Tranylcypromine (2-Phenylcyclopropylamine) | H | 2-phenyl | ~5 | ~0.074 (after 30 min pre-incubation) | researchgate.netresearchgate.net |

| trans-2-Pentafluorophenylcyclopropylamine | H | 2-(pentafluorophenyl) | 270 (Ki) | 8.3 (Ki) | researchgate.net |

Cell-Free Biochemical Functional Assays

The principal cell-free biochemical functional assays employed to characterize this compound analogues are centered on their interaction with purified monoamine oxidase enzymes. These assays are designed to quantify the inhibitory potency and mechanism of action of these compounds.

A common method is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. nih.gov The assay is typically conducted in a multi-well plate format, allowing for the screening of multiple compounds at various concentrations. The reduction in hydrogen peroxide production in the presence of the test compound relative to a control provides a measure of enzyme inhibition.

Kinetic studies are also crucial cell-free assays. These experiments determine key kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) for irreversible inhibitors. researchgate.net For example, spectral analysis during the inactivation of MAO-A by some cyclopropylamine derivatives shows a decrease in absorbance at 456 nm and an increase at around 400 nm, which is consistent with the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This type of assay confirms the mechanism-based nature of the inhibition.

Beyond MAO inhibition, the structural motif of a cyclopropylamine can be found in compounds targeting other enzymes. However, for analogues closely related to this compound, the predominant focus of cell-free functional assays in the available literature is on MAO-A and MAO-B.

Influence of Cyclopropyl Stereochemistry on Molecular Recognition and Activity

The stereochemistry of the cyclopropyl ring is a critical determinant of the biological activity and molecular recognition of this compound analogues. The relative orientation of the substituents on the cyclopropane (B1198618) ring, designated as cis or trans, can significantly impact the inhibitory potency and selectivity towards MAO-A and MAO-B.

Studies on 2-substituted cyclopropylamines have shown that both cis and trans isomers can be potent inhibitors, but often with different profiles. For instance, in a series of 2-alkoxy-substituted cyclopropylamines, the cis isomers were found to be particularly potent and selective inhibitors of MAO-B. nih.gov The best inhibitor from this series was cis-N-benzyl-2-methoxycyclopropylamine. nih.gov Docking experiments for these cis isomers did not reveal a significant difference in the apparent affinity between the enantiomers, suggesting that both may bind effectively to the enzyme's active site. nih.gov

In the case of 2-phenylcyclopropylamines, such as the clinical drug tranylcypromine, the trans isomer is the active form. However, research on other N-substituted 2-phenylcyclopropylamines has shown that cis isomers can also possess significant inhibitory activity. koreascience.kr The stereoselectivity can be dramatic; for example, the d-enantiomer of tranylcypromine is reported to be a much more potent MAO inhibitor in vitro compared to its l-enantiomer. researchgate.net This highlights that the precise three-dimensional arrangement of the phenyl group, the amine, and the cyclopropane ring is crucial for optimal interaction with the active site of the enzyme.

The table below illustrates the impact of cyclopropyl stereochemistry on MAO inhibition for selected analogue pairs.

| Compound | Stereochemistry | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 2-Phenylcyclopropylamine | trans (Tranylcypromine) | Potent | Potent | researchgate.net |

| 2-Phenylcyclopropylamine | cis | Less Potent than trans | Less Potent than trans | koreascience.kr |

| 1-Propargyl-4-styrylpiperidine analogue | cis | Potent | Weak | nih.gov |

| 1-Propargyl-4-styrylpiperidine analogue | trans | Weak | Potent | nih.gov |

Systematic Analysis of Substituent Effects on the Benzene (B151609) Ring and Propanamine Chain on In Vitro Activity

A systematic analysis of how substituents on the benzene ring and modifications to the propanamine chain affect the in vitro activity of this compound analogues provides a deeper understanding of the SAR for this class of compounds.

Substituent Effects on the Benzene Ring:

The electronic and steric properties of substituents on the phenyl ring play a significant role in modulating the inhibitory activity of cyclopropylamine analogues against MAO. Quantitative structure-activity relationship (QSAR) studies on 2-phenylcyclopropylamines have provided insights into these effects. koreascience.kr

Substituent Effects on the Propanamine Chain:

While systematic studies on varying the length of the propanamine chain in this compound are not extensively documented, the nature of the N-substituent in simpler cyclopropylamine analogues offers valuable clues. The size and character of the group attached to the nitrogen atom are crucial for activity.

In the series of cis-2-alkoxycyclopropylamines, an N-benzyl group was found to confer high potency for MAO-B inhibition. nih.gov This suggests that a larger, hydrophobic substituent on the nitrogen can form favorable interactions within the active site of MAO-B. In contrast, simpler N-alkyl or unsubstituted amines may have different potency and selectivity profiles. For related phenylalkylamine inhibitors of MAO, increasing the length of the alkyl chain can lead to enhanced inhibitory potency. nih.gov This implies that the three-carbon propanamine chain in this compound likely plays a significant role in positioning the cyclopropylamine and phenyl moieties for optimal interaction with the target enzyme. Further research is needed to systematically evaluate the effect of chain length and substitution on the propanamine backbone of this specific class of compounds.

Mechanistic Investigations of N Cyclopropylbenzenepropanamine S Chemical and Biochemical Interactions

Elucidation of Reaction Mechanisms in the Synthesis and Chemical Transformations of N-Cyclopropylbenzenepropanamine

The synthesis of this compound typically involves the reductive amination of phenylpropanone with cyclopropylamine (B47189). This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final amine product. The choice of reducing agent is critical in determining the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The mechanism with sodium borohydride involves the nucleophilic attack of the hydride ion on the electrophilic carbon of the imine. The use of sodium triacetoxyborohydride is often preferred due to its milder nature and higher selectivity for imine reduction in the presence of a ketone, minimizing side reactions.

Another key synthetic route involves the direct alkylation of cyclopropylamine with a suitable phenylpropyl halide, such as 1-bromo-3-phenylpropane. This is a nucleophilic substitution reaction (SN2), where the amine nitrogen acts as the nucleophile, displacing the halide from the alkyl chain. The reaction conditions, including the choice of solvent and base, are crucial to optimize the yield and minimize the formation of over-alkylated products.

Chemical transformations of this compound often focus on the modification of the phenyl ring or the amine group. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring. The conditions for these reactions must be carefully controlled to avoid oxidation of the amine group. The amine group itself can undergo various reactions, including acylation to form amides or further alkylation to form quaternary ammonium (B1175870) salts.

Molecular Basis of Ligand-Target Recognition and Interaction Kinetics

The interaction of this compound with its biological targets is a complex process governed by the principles of molecular recognition and binding kinetics. nih.gov These interactions are fundamental to its pharmacological activity and are studied using a variety of biophysical and computational techniques.

Biophysical methods are essential for characterizing the binding of this compound to its target proteins. bohrium.com Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the thermodynamics and kinetics of binding. nmr-bio.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nmr-bio.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) yields the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

| Biophysical Technique | Parameters Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy change (ΔH), stoichiometry (n) | Thermodynamics of binding, driving forces of interaction |

| Surface Plasmon Resonance (SPR) | Association rate constant (kon), dissociation rate constant (koff), equilibrium dissociation constant (Kd) | Kinetics of binding, affinity, and stability of the complex |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift perturbations, nuclear Overhauser effects (NOEs) | Identification of binding site, conformational changes, structural details of the complex nmr-bio.com |

| X-ray Crystallography | Three-dimensional structure of the ligand-protein complex | Atomic-level details of the binding mode and interactions |

This table provides a summary of common biophysical techniques used to study ligand-target interactions.

The binding of a ligand to a protein is often not a simple "lock-and-key" event. Instead, it can involve dynamic conformational changes in both the ligand and the protein. nih.gov Two primary models describe these dynamic interactions: the "induced fit" model and the "conformational selection" model. nih.govresearchgate.net

In the induced fit model, the initial binding of the ligand to the protein induces a conformational change in the protein, leading to a more complementary and stable complex. youtube.complos.org This can be likened to a hand (the ligand) fitting into a glove (the protein), where the glove changes shape to accommodate the hand.

The conformational selection model proposes that a protein exists in a pre-existing equilibrium of different conformations. nih.gov The ligand then selectively binds to and stabilizes a specific conformation that is most favorable for binding. nih.gov

Distinguishing between these mechanisms often requires sophisticated kinetic and structural studies. nih.gov For this compound, the specific mechanism of binding to its target would depend on the flexibility of both the molecule and the binding pocket of the protein. Computational methods, such as molecular dynamics simulations, can provide valuable insights into these dynamic processes. cecam.org

In Vitro Enzymatic Biotransformations and Stability Studies

The metabolic fate of this compound is investigated through in vitro studies using liver microsomes, hepatocytes, or recombinant enzyme systems. These studies are crucial for identifying potential metabolites and understanding the enzymes responsible for its biotransformation. vt.edu

Common metabolic pathways for amine-containing compounds include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl chain. For this compound, the cyclopropyl (B3062369) group may also be a site of metabolism.

Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the compound. europa.eueuropa.eupaho.orgcarbogen-amcis.com These studies involve subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light, and monitoring its degradation over time. europa.eueuropa.eu Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to quantify the parent compound and identify any degradation products.

| Parameter | Condition | Purpose |

| Temperature | Accelerated (e.g., 40°C, 50°C) and Long-term (e.g., 25°C) | To assess the impact of heat on degradation kinetics. europa.eu |

| Humidity | High (e.g., 75% RH) and Low (e.g., 40% RH) | To evaluate the effect of moisture on stability. europa.eu |

| Light | Exposure to UV and visible light | To determine photosensitivity and potential for photodegradation. europa.eu |

| pH | Acidic, neutral, and basic solutions | To assess stability across a range of pH values. |

This table outlines typical conditions used in stability testing of chemical compounds.

The results of these in vitro and stability studies provide critical information for the development and handling of this compound.

Advanced Analytical Methodologies for N Cyclopropylbenzenepropanamine Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to understanding the molecular structure of N-Cyclopropylbenzenepropanamine. Each technique provides unique insights into the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the aliphatic protons of the propanamine chain, and the highly shielded protons of the cyclopropyl (B3062369) group. libretexts.org The chemical shifts are influenced by the electronic environment of each proton. ucl.ac.uk For instance, protons on carbons adjacent to the nitrogen atom will be shifted downfield. libretexts.org The integration of peak areas corresponds to the ratio of protons in each environment.

¹³C NMR Spectroscopy : Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule. chemguide.co.uklibretexts.org Given the lack of symmetry in this compound, each carbon atom is expected to produce a unique signal. The chemical shifts are characteristic of the carbon type (aromatic, aliphatic, or part of the cyclopropyl ring). udel.edu Carbons bonded to the electronegative nitrogen atom will appear at a higher chemical shift (downfield) compared to other aliphatic carbons. hw.ac.uk

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure. COSY experiments establish proton-proton coupling relationships, helping to piece together the propyl chain and confirm adjacencies. HSQC correlates directly bonded proton and carbon signals, allowing for the definitive assignment of each ¹H signal to its corresponding ¹³C signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.15 - 7.35 (multiplet) | 126.0 - 142.0 |

| Benzylic CH₂ | ~2.60 (triplet) | ~34.0 |

| Central CH₂ of Propyl Chain | ~1.85 (multiplet) | ~31.0 |

| CH₂ adjacent to N | ~2.70 (triplet) | ~52.0 |

| CH of Cyclopropyl Ring | ~2.20 (multiplet) | ~35.0 |

| CH₂ of Cyclopropyl Ring | 0.40 - 0.80 (multiplet) | ~6.0 |

| N-H Proton | Broad singlet, variable | N/A |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the calculation of its elemental formula with high accuracy. For this compound, HRMS can confirm the molecular formula C₁₂H₁₇N. The fragmentation pattern observed in the mass spectrum provides structural information. libretexts.org Key fragmentation pathways for this molecule would include alpha-cleavage (breaking the bond adjacent to the nitrogen atom) and benzylic cleavage. miamioh.edu The presence of a nitrogen atom means the molecular ion peak will have an odd mass-to-charge ratio (m/z), according to the nitrogen rule. whitman.edu

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Likely Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion |

| 134 | [C₉H₁₂N]⁺ | Loss of cyclopropyl group (C₃H₅) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (both aromatic and aliphatic), and the C=C bonds within the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems. The primary chromophore in this compound is the benzene ring. msu.edu It is expected to exhibit absorption maxima in the UV region, typically around 250-270 nm, corresponding to π-π* electronic transitions within the aromatic ring. researchgate.net

Table 3: Expected Characteristic Absorptions in IR and UV-Vis Spectra

| Spectroscopy Type | Expected Absorption | Functional Group/Chromophore |

|---|---|---|

| IR | ~3300-3400 cm⁻¹ (broad) | N-H stretch (secondary amine) |

| IR | ~3000-3100 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2850-2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1450-1600 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | λₘₐₓ ≈ 254 nm | Benzene Ring (π → π* transition) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

This compound possesses a chiral center at the nitrogen-bearing carbon of the propyl chain (if substituted) or can exhibit atropisomerism, making it a chiral molecule. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for analyzing the stereochemistry of the compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the ECD spectrum of a sample to that of a known, enantiomerically pure standard, one can determine the enantiomeric excess (ee) and the absolute configuration of the sample.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from impurities or reaction byproducts and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Both HPLC and UHPLC are powerful techniques for the analysis of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) : A common approach for analyzing a compound like this compound would involve reversed-phase HPLC, typically using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set to the λmax of the benzene ring. msu.edu

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. pdx.edu This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. pdx.edu The transition from an HPLC to a UHPLC method can reduce solvent consumption and increase sample throughput, making it a more efficient technique for routine analysis and purity checks. hw.ac.uk For chiral separations, specialized chiral stationary phases (CSPs) can be employed in both HPLC and UHPLC systems to resolve the enantiomers of this compound. acs.orgacs.org

Table 4: Typical Parameters for HPLC/UHPLC Analysis of this compound

| Parameter | Typical HPLC Condition | Typical UHPLC Condition |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm particle size | Reversed-Phase C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 - 0.7 mL/min pdx.edu |

| Detection | UV at ~254 nm | UV or UV-Diode Array Detector (DAD) at ~254 nm |

| Run Time | 10-20 minutes | 2-5 minutes pdx.edu |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column. sigmaaldrich.com

The selection of the appropriate GC column is critical and depends on factors such as the stationary phase, column internal diameter, film thickness, and length. sigmaaldrich.com For amine-containing compounds like this compound, derivatization is often employed to improve chromatographic behavior and detection. This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative.

Key parameters in a GC method for this compound analysis would include the oven temperature program, injector temperature, carrier gas flow rate, and detector settings. A flame ionization detector (FID) is commonly used for carbon-containing compounds, while a mass spectrometer (MS) can provide definitive identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Due to the presence of a chiral center, the separation of the enantiomers of this compound is of significant interest. Supercritical fluid chromatography (SFC) has emerged as a leading technique for chiral separations in the pharmaceutical industry. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com This offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and lower environmental impact. selvita.comchromatographyonline.com

The key to successful chiral separation in SFC lies in the selection of the chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent, such as methanol or ethanol, to enhance analyte solubility and improve peak shape. researchgate.netchromatographyonline.com

The development of a chiral SFC method involves screening different CSPs and optimizing mobile phase composition, column temperature, and back pressure to achieve the desired separation of the this compound enantiomers. The efficiency of SFC allows for high-throughput screening and analysis. chromatographyonline.com

Coupled Techniques (e.g., LC-MS/MS, GC-MS)

To achieve the highest levels of sensitivity and selectivity, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification. GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples liquid chromatography with two mass spectrometers in series. nih.gov This technique is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC. In LC-MS/MS, the first mass spectrometer selects the parent ion of the analyte of interest, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity. nih.gov This makes LC-MS/MS an invaluable tool for trace-level quantification and confirmation of this compound in complex matrices. The use of modern ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the seamless coupling of LC and MS. wiley.com

Method Validation and Quality Assurance in Analytical Research

To ensure the reliability and accuracy of analytical data, the methods used must be rigorously validated. iosrphr.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iosrphr.orgresearchgate.net The key parameters evaluated during method validation are outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Assessment of Accuracy, Precision, and Linearity

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by comparing the results of the new method with those of a well-characterized reference method. europa.eu Accuracy is often expressed as the percent recovery of the known amount. europa.eu For a comprehensive assessment, accuracy should be evaluated at a minimum of three concentration levels over the specified range, with a minimum of nine determinations. europa.eu

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu To establish linearity, a minimum of five concentrations are typically analyzed. europa.eu The data is then plotted, and the relationship between concentration and response is evaluated using statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²).

Table 1: Illustrative Method Validation Data for this compound Analysis

| Parameter | Acceptance Criteria | Hypothetical Result |

| Accuracy | 98.0% - 102.0% Recovery | 99.5% |

| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate) | RSD ≤ 3.0% | 1.5% |

| Linearity (r²) | ≥ 0.995 | 0.999 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It represents the concentration at which a signal can be reliably distinguished from the background noise. nih.gov

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for the quantitative analysis of low levels of this compound.

Several methods can be used to determine the LOD and LOQ, including those based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.ir The ICH guidelines provide formulas for calculating LOD and LOQ based on the standard deviation of the blank and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

Robustness and Selectivity Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For a chromatographic method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For chromatographic methods, selectivity is demonstrated by showing that the peak for this compound is well-resolved from other components in the sample. In coupled techniques like LC-MS/MS, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions.

Emerging Analytical Technologies for Complex Sample Analysis

The detection and characterization of novel psychoactive substances (NPS) like this compound in complex biological and forensic samples present significant analytical challenges. The low concentrations often encountered, the presence of interfering matrix components, and the potential for isomeric forms necessitate the use of highly sensitive and selective analytical technologies. Emerging techniques and advancements in established methods are continuously being developed to address these challenges, providing researchers with powerful tools for unambiguous identification and quantification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the analysis of NPS. acs.org Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This accuracy allows for the determination of the elemental composition of an unknown compound and its fragments, which is crucial for identifying novel substances for which no reference standards are available. scispace.com

For a compound like this compound, HRMS can differentiate it from other compounds with the same nominal mass but different elemental formulas. This is particularly important in non-targeted screening approaches where the aim is to identify any and all substances present in a sample. acs.org

Illustrative HRMS Data for a Structurally Similar Compound (N-Cyclopropyl-amphetamine)

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 176.1434 | 176.1431 | -1.7 | C₁₂H₁₈N |

| Fragment 1 | 119.0855 | 119.0852 | -2.5 | C₉H₁₁ |

| Fragment 2 | 91.0542 | 91.0539 | -3.3 | C₇H₇ |

Note: This data is illustrative and based on typical analytical results for structurally similar N-substituted phenethylamines.

Tandem Mass Spectrometry (MS/MS) and Advanced Fragmentation Techniques

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. fda.gov.tw This technique is highly specific and can be used to differentiate between isomers that may have identical high-resolution mass spectra for the parent ion. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected at the C-C bond alpha to the nitrogen and the cleavage of the cyclopropyl ring.

Emerging fragmentation techniques, such as electron-activated dissociation (EAD), offer alternative and complementary fragmentation pathways to the more common collision-induced dissociation (CID). nih.gov EAD can provide unique fragments that may be more informative for elucidating the specific substitution patterns in novel compounds. nih.gov

Predicted Key MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 190.1590 | 133.1012 | C₃H₅N | Phenylpropyl cation |

| 190.1590 | 91.0542 | C₇H₁₃N | Tropylium cation |

| 133.1012 | 115.0804 | H₂O (from rearrangement) | Indanyl cation |

Note: This data is predictive and based on established fragmentation patterns of substituted phenethylamines. acs.org

Hyphenated Chromatographic Techniques

The coupling of chromatographic separation with mass spectrometric detection (hyphenated techniques) is the gold standard for the analysis of complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. fda.gov.twresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers rapid analysis times and high separation efficiency, which is essential for high-throughput screening of samples. researchgate.net For this compound, reversed-phase chromatography would likely be employed, with the specific column and mobile phase composition optimized to achieve good separation from other matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic properties. The resulting mass spectra from electron ionization (EI) provide characteristic fragmentation patterns that are highly reproducible and can be compared against spectral libraries for identification. ojp.gov

Chiral Separation Techniques

As this compound possesses a chiral center, it can exist as two enantiomers. These enantiomers may exhibit different biological activities. Therefore, the ability to separate and quantify individual enantiomers is of significant interest in research. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral additives in the mobile phase, can be employed to resolve the enantiomers. researchgate.netsigmaaldrich.com

Illustrative Chiral HPLC Parameters for Separation of a Similar Racemic Amine

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation of the two enantiomers |

Note: This data is illustrative and based on established methods for the chiral separation of phenethylamine (B48288) analogues.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. researchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers, including constitutional isomers and even stereoisomers in some cases, that cannot be resolved by mass spectrometry alone. researchgate.net This can be particularly useful for distinguishing this compound from other structural isomers that may be present in a sample.

Theoretical and Computational Studies of N Cyclopropylbenzenepropanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-Cyclopropylbenzenepropanamine. These methods allow for a detailed examination of the molecule's electronic structure, which governs its reactivity and spectroscopic characteristics.

Electronic Structure, Molecular Orbital Theory, and Reactivity Descriptors

The electronic structure of this compound is characterized by the interplay between the π-system of the benzene (B151609) ring, the σ-bonds of the propyl chain and cyclopropyl (B3062369) group, and the lone pair of electrons on the nitrogen atom. Molecular Orbital (MO) theory helps in understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is typically localized on the electron-rich regions, such as the benzene ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the cyclopropyl moiety, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

| Reactivity Descriptor | Hypothetical Value for this compound | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron. |

| Global Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.35 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 2.35 eV | A measure of electrophilic power. |

These values are hypothetical and based on typical ranges observed for similar aromatic amines and cyclopropyl derivatives.